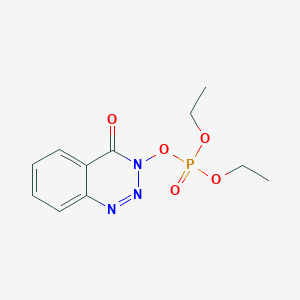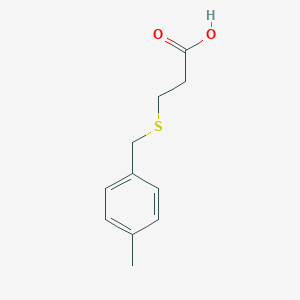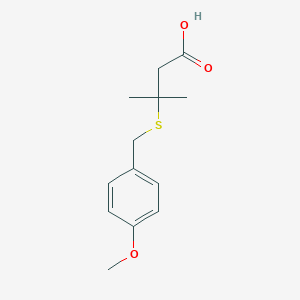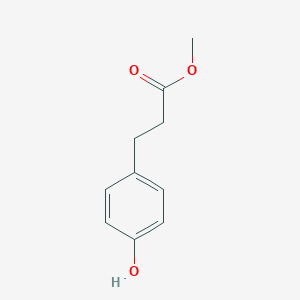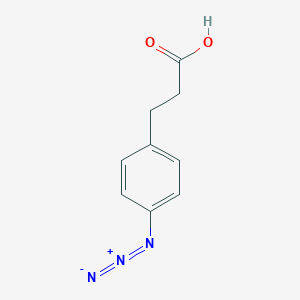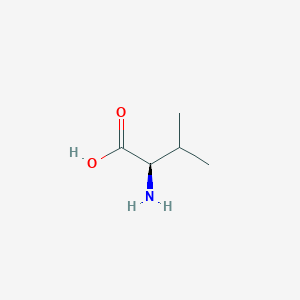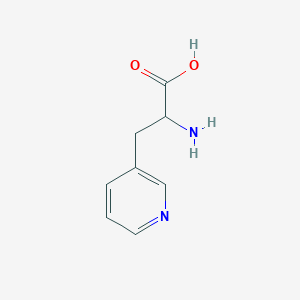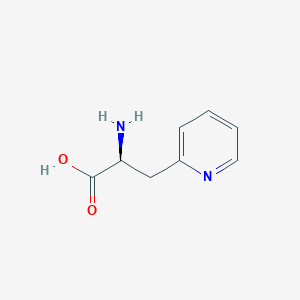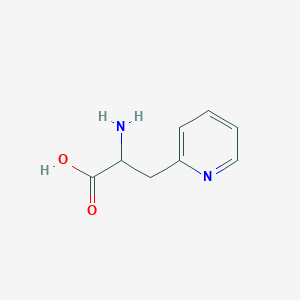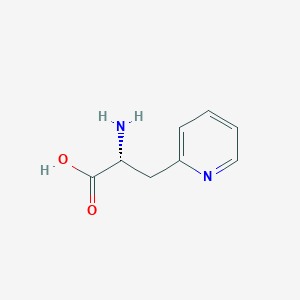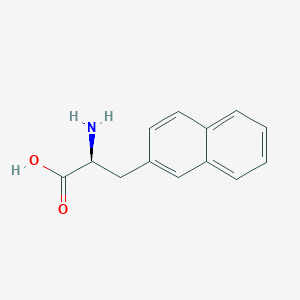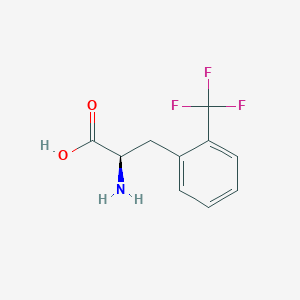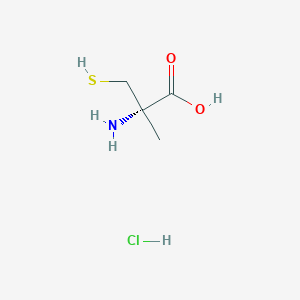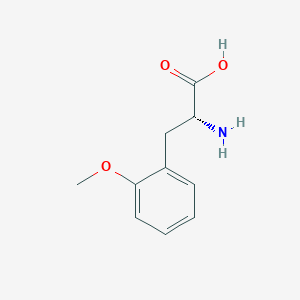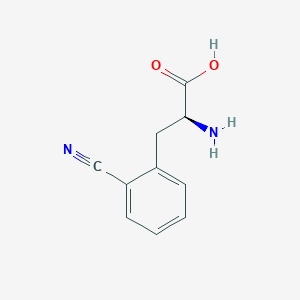
L-2-Cyanophenylalanine
Vue d'ensemble
Description
L-2-Cyanophenylalanine is a derivative of the amino acid phenylalanine. It is widely used in peptide synthesis, as well as in the synthesis of a variety of other biologically active molecules, such as peptide hormones, enzymes, and antibodies . It is a white to yellow solid .
Molecular Structure Analysis
The molecular formula of L-2-Cyanophenylalanine is C15H18N2O4 . The IUPAC name is (2S)-2-[(tert-butoxycarbonyl)amino]-3-(2-cyanophenyl)propanoic acid .Physical And Chemical Properties Analysis
L-2-Cyanophenylalanine is a colorless or white solid powder . It is insoluble in water, but can be dissolved in some organic solvents, such as methanol, ethanol, and dimethyl glycol .Applications De Recherche Scientifique
1. Protein Structure and Dynamics Study
- Application Summary: L-2-Cyanophenylalanine and its derivatives are used as spectroscopic reporters for studying protein structure and dynamics . They have intrinsic photophysical properties that are useful for these studies .
- Methods of Application: These probes can be incorporated into a single peptide chain, either individually or in tandem with 4-cyanophenylalanine, tryptophan, or tyrosine, to obtain information about peptide structure and dynamics . The spectroscopic properties of these chromophores can report the local solvent environment via changes in fluorescence emission intensity as a result of hydrogen bonding and/or hydration .
- Results/Outcomes: The molar absorptivities of 2-cyanophenylalanine and 3-cyanophenylalanine are shown to be comparable to that of 4-cyanophenylalanine with similar spectral features in their absorbance and emission profiles .
2. Enzyme Specificity and Mechanism of Action Study
- Application Summary: L-2-Cyanophenylalanine is used in the identification of substrate specificity and mechanism of action of enzymes .
3. Imaging Proteins
- Application Summary: L-2-Cyanophenylalanine is used in optical probes for imaging proteins . It was introduced as a chelator for the radionuclide technetium-99m in a procedure for detecting blood clots (thrombi) .
4. Förster Resonance Energy Transfer (FRET) Studies
- Application Summary: L-2-Cyanophenylalanine can be used in Förster Resonance Energy Transfer (FRET) studies to capture distances in peptide structure .
- Methods of Application: These new cyano-fluorophores can be paired with either 4-cyanophenylalanine or tryptophan to capture distances in peptide structure through FRET .
- Results/Outcomes: The results show the potential of these probes, 2-cyanophenylalanine and 3-cyanophenylalanine, to be incorporated into a single peptide chain, either individually or in tandem with 4-cyanophenylalanine, tryptophan, or tyrosine, in order to obtain information about peptide structure and dynamics .
5. Isotopic Labeling for Spectroscopic Studies
- Application Summary: L-2-Cyanophenylalanine can be used for isotopic labeling for use in spectroscopic studies .
- Results/Outcomes: The incorporation levels of most amino acids are greater than 95% and thus enabled a high degree of amino acid modification, including fluorination, oxidation, methylation, chlorination, and nitration .
6. pH Detection in Biological Systems
- Application Summary: L-2-Cyanophenylalanine can be used for pH detection in biological systems . A decrease in the quantum yield is observed in basic environments due to photoinduced electron transfer from a deprotonated amine in the free Phe CN species and at the N-terminus of a short peptide .
- Methods of Application: The specific methods of application are not detailed in the source, but typically, this would involve incorporating the L-2-Cyanophenylalanine into a biological system and observing changes in the quantum yield in response to changes in pH .
- Results/Outcomes: The results show the potential of these probes, 2-cyanophenylalanine and 3-cyanophenylalanine, to be incorporated into a single peptide chain, either individually or in tandem with 4-cyanophenylalanine, tryptophan, or tyrosine, in order to obtain information about peptide structure and dynamics .
7. Amino Acid Modification
- Application Summary: L-2-Cyanophenylalanine can be used for a high degree of amino acid modification, including fluorination, oxidation, methylation, chlorination, and nitration .
- Methods of Application: The specific methods of application are not detailed in the source, but typically, this would involve incorporating the L-2-Cyanophenylalanine into a protein and observing the effects of various modifications on the protein’s properties .
- Results/Outcomes: The incorporation levels of most amino acids are greater than 95% and thus enabled a high degree of amino acid modification .
Safety And Hazards
The safety data sheet for L-2-Cyanophenylalanine suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
(2S)-2-amino-3-(2-cyanophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDHPLVCNWBKJN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375804 | |
| Record name | L-2-Cyanophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-2-Cyanophenylalanine | |
CAS RN |
263396-42-5 | |
| Record name | L-2-Cyanophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



